molecular formula C22H22N2O5S2 B2433436 ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1116082-73-5

ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B2433436
CAS No.: 1116082-73-5
M. Wt: 458.55
InChI Key: HVLPPDNIYKFVLW-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with molecular targets such as voltage-gated sodium channels. The compound can block these channels, thereby inhibiting the propagation of action potentials in neurons . This makes it a potential candidate for the development of anesthetic or anticonvulsant drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .

Properties

IUPAC Name

ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLPPDNIYKFVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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